4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide
Description
BenchChem offers high-quality 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-17-5-3-15(7-10-2-4-18-8-10)13(16)12-6-11(14)9-19-12/h2,4,6,8-9H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKRMMGQENWGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide has the following molecular formula:
- Molecular Formula : C15H12BrN2O2S
- CAS Number : 2034573-08-3
Structural Features
The structure of the compound includes:
- A bromine atom at the 4-position of the thiophene ring.
- A furan ring attached through a methylene bridge.
- A methoxyethyl group which may influence its solubility and biological interactions.
The biological activity of 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound's sulfonamide moiety can mimic natural substrates, leading to the inhibition of various enzymes involved in critical biological processes.
Antimicrobial Activity
Research has indicated that derivatives of thiophene and furan exhibit significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests it may possess similar activities. In vitro studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results demonstrated that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases .
Anticancer Potential
Studies have also explored the anticancer properties of compounds containing thiophene and furan moieties. The compound has shown effectiveness in inhibiting cancer cell proliferation in various cancer types, suggesting its potential as a therapeutic agent in oncology .
In Vitro Studies
Several studies have investigated the biological activity of related compounds:
Clinical Implications
The promising results from these studies indicate that 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide could lead to the development of new antimicrobial and anticancer therapies. Further research is needed to explore its pharmacokinetics, toxicity, and efficacy in vivo.
Scientific Research Applications
Research indicates that compounds with structural similarities to 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide exhibit diverse pharmacological effects:
Antimicrobial Activity : Compounds in this class are known for their ability to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria, thereby showcasing potential as antimicrobial agents.
Anticancer Properties : Studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanism often involves modulation of signaling pathways that control cell proliferation and survival.
Anti-inflammatory Effects : The compound may interact with inflammatory pathways through modulation of receptors involved in immune responses, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on human breast adenocarcinoma (MCF-7) cells. The results indicated that certain derivatives exhibited IC50 values ranging from to , demonstrating potent anticancer activity compared to standard treatments like doxorubicin.
Study 2: Antimicrobial Efficacy
Research on sulfonamide derivatives revealed significant antibacterial activity against various pathogens, suggesting that the target compound may also possess similar properties through its sulfonamide-like structure.
Study 3: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications in the furan and thiophene moieties significantly affect biological potency. For example, the introduction of electron-donating groups enhanced activity against cancer cell lines while electron-withdrawing groups diminished it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
